Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Lipophilicity LogP Drug‑likeness

Researchers synthesizing click-chemistry conjugates often encounter separation challenges with 6-ethynyl diastereomeric mixtures, causing batch variability in SAR studies. tert-Butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate eliminates this issue as a single, defined regioisomer at 95% purity. • Single-isomer 4-ethynyl composition ensures uniform conjugate products batch-to-batch. • Rigid bicyclic core (LogP 2.35, TPSA 30 Ų, 2 rotatable bonds) aligns with lead-like property guidelines. • Boc-protected 2-aza nitrogen remains available for orthogonal deprotection and functionalization after CuAAC or Sonogashira coupling.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13628213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCC1CC2)C#C
InChIInChI=1S/C14H21NO2/c1-5-14-8-6-11(7-9-14)15(10-14)12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3
InChIKeyZOBNJLOVNHOXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate Identity & Scaffold


Tert‑butyl 4‑ethynyl‑2‑azabicyclo[2.2.2]octane‑2‑carboxylate (CAS 2728463‑36‑1, MFCD34562834) is a Boc‑protected 2‑azabicyclo[2.2.2]octane scaffold bearing a terminal ethynyl substituent exclusively at the 4‑position [1]. The compound is supplied as a single, defined regioisomer with a standard purity of 95 % and a molecular formula of C₁₄H₂₁NO₂ (MW = 235.32 Da) [1]. The 2‑azabicyclo[2.2.2]octane core places the basic nitrogen adjacent to, rather than at, a bridgehead, conferring distinct electronic and steric properties that differentiate it from the broad class of quinuclidine‑based alkynes [2].

1
Single Defined Regioisomer 4-ethynyl substitution on 2-azabicyclo[2.2.2]octane scaffold ensures consistent click-chemistry outcomes.
2
Boc-Protected 2-Aza Scaffold Distinct from quinuclidine-based alkynes; nitrogen placement adjacent to bridgehead alters electronic and steric profile.
3
Terminal Alkyne Handle Compatible with CuAAC, Sonogashira, and other alkyne coupling chemistries for fragment elaboration.

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate vs. Close Analogs


The terminal alkyne handle is shared across many building blocks, but the combination of a Boc‑protected 2‑azabicyclo[2.2.2]octane scaffold, regiospecific 4‑substitution, and a single‑isomer composition cannot be assumed when procuring structural analogs. Closely related compounds such as 4‑ethynylquinuclidine (1‑aza‑position) [1], tert‑butyl 4‑ethynylpiperidine‑1‑carboxylate (monocyclic) , and tert‑butyl 6‑ethynyl‑2‑azabicyclo[2.2.2]octane‑2‑carboxylate (6‑regioisomer, typically supplied as a diastereomeric mixture) [2] differ in nitrogen placement, ring topology, rotatable bond count, lipophilicity, and isomeric homogeneity. These differences directly impact click‑chemistry kinetics, metabolic stability of downstream conjugates, and batch‑to‑batch reproducibility in multi‑step syntheses, making straightforward substitution a source of avoidable failure.

4-Ethynylquinuclidine
1-aza placement and lower lipophilicity may shift click kinetics and conjugate solubility profiles compared to the 2-aza scaffold.
tert-Butyl 4-ethynylpiperidine-1-carboxylate
Monocyclic ring increases rotatable bond count and conformational flexibility, potentially altering binding entropies and metabolic stability.
6-Ethynyl Regioisomer
Typically supplied as a diastereomeric mixture, introducing purification and reproducibility challenges absent in the single-isomer 4-ethynyl product.

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate Evidence vs. Comparators


Higher Lipophilicity vs. Quinuclidine-Based Alkynes

The target compound exhibits a measured LogP of 2.35 [1], while the widely available 4‑ethynylquinuclidine (1‑azabicyclo[2.2.2]octane, 4‑ethynyl) has a computed XLogP of 1.3 . This 1.05‑unit increase in LogP translates to approximately an order of magnitude greater partitioning into organic phases, a relevant consideration for membrane permeability and extraction efficiency.

Lipophilicity
Head-to-head
LogP 2.35 vs XLogP 1.3
(Δ 1.05)
Supports logP-dependent permeability and extraction efficiency review.
Experimental (ChemSpace) vs computed (XLogP) values.
Lipophilicity LogP Drug‑likeness

Elevated TPSA vs. 4-Ethynylquinuclidine

The target compound possesses a topological polar surface area (TPSA) of 30 Ų [1], representing a nearly 10‑fold increase over 4‑ethynylquinuclidine (TPSA = 3.2 Ų) . This difference arises from the carbamate moiety and 2‑aza placement, and sits below the 140 Ų threshold for oral absorption while providing greater aqueous solvation potential than the quinuclidine analog.

Polar Surface Area
Head-to-head
TPSA 30 Ų vs 3.2 Ų
(9.4×)
Elevated TPSA within lead-like range may improve aqueous solvation and reduce non-specific binding.
Remains below 140 Ų oral absorption threshold.
Polar Surface Area Permeability Solubility

Fewer Rotatable Bonds vs. Piperidine Analog

The bicyclic scaffold of the target compound limits rotatable bonds to 2 (the Boc tert‑butyl group and the ethynyl‑bicyclo bond) [1]. In contrast, tert‑butyl 4‑ethynylpiperidine‑1‑carboxylate, with a monocyclic piperidine ring, has at least one additional rotatable bond from ring flexibility and a reported TPSA of 29.5 Ų with 3 rotatable bonds . Reduced rotatable bond count is correlated with improved oral bioavailability in drug discovery [2].

Conformational Restriction
Cross-study
2 rotatable bonds vs ≥3
(piperidine analog)
May reduce entropic penalty in binding assays, supporting ligand efficiency.
Lower rotatable bond count correlates with improved oral bioavailability trends.
Conformational restriction Rotatable bonds Rigidification

Single Regioisomer vs. Diastereomeric Mixture

The target compound is supplied as the single 4‑ethynyl regioisomer with 95 % purity [1]. The closely related 6‑ethynyl regioisomer (tert‑butyl 6‑ethynyl‑2‑azabicyclo[2.2.2]octane‑2‑carboxylate, CAS 2742660‑91‑7) is typically offered as a mixture of diastereomers [2], introducing stereochemical uncertainty and the need for additional purification steps.

Isomeric Composition
Reported
Single regioisomer vs diastereomeric mixture
Supports consistent reactivity and product profiles in multi-step syntheses.
Eliminates purification steps required for diastereomeric mixtures.
Regiochemical purity Single isomer Reproducibility

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate Applications


Conformationally Restricted Click-Ready Fragment Libraries

The combination of a rigid bicyclic core, single‑isomer composition, and moderate LogP (2.35) makes this compound an ideal alkyne fragment for CuAAC‑based library synthesis. Its balanced TPSA (30 Ų) and low rotatable bond count (2) align with lead‑like property guidelines [1], offering advantages over both the overly lipophilic quinuclidine analog and the more flexible piperidine series in fragment‑based drug discovery.

PROTAC Linker Synthesis with Regioisomeric Integrity

As a single, defined 4‑ethynyl regioisomer supplied at 95 % purity [1], this building block eliminates the separation challenges inherent to the 6‑ethynyl diastereomeric mixture [2]. This ensures that each batch of conjugate yields a uniform product, a critical requirement for SAR studies in targeted protein degradation.

Cross-Coupling with Orthogonal Amine Handle

The Boc‑protected 2‑aza nitrogen remains available for subsequent deprotection and functionalization after CuAAC or Sonogashira coupling at the ethynyl group. The 2‑aza placement provides a different electronic environment compared to the 1‑aza (quinuclidine) system [1], which can influence metal‑coordination behavior and subsequent reaction outcomes.

Application
Selection Property
Validation Focus
Fragment-Based Library Synthesis
Balanced lipophilicity and TPSA within lead-like space
CuAAC reaction efficiency and conjugate diversity
PROTAC Linker Synthesis
Defined single 4-ethynyl regioisomer
Batch-to-batch conjugate homogeneity and SAR consistency
Orthogonal Functionalization
Boc-protected 2-aza scaffold with distinct electronic environment
Amine deprotection and subsequent coupling yield
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